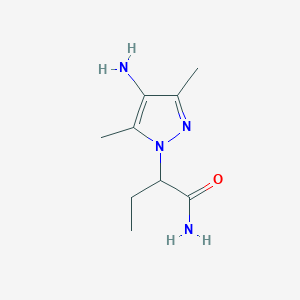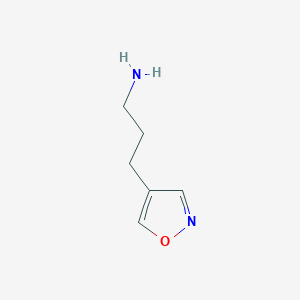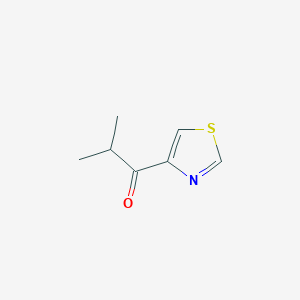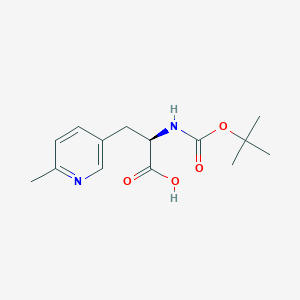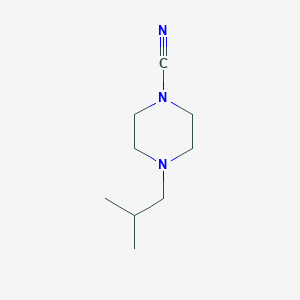
4-(2-Methylpropyl)piperazine-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylpropyl)piperazine-1-carbonitrile is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a 2-methylpropyl group attached to the piperazine ring and a carbonitrile group at the 1-position. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)piperazine-1-carbonitrile can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylpropyl)piperazine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-(2-Methylpropyl)piperazine-1-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Methylpropyl)piperazine-1-carbonitrile depends on its specific application. In biological systems, piperazine derivatives often act by interacting with specific molecular targets, such as enzymes or receptors. For example, some piperazine derivatives are known to act as GABA receptor agonists, modulating neurotransmitter activity in the brain
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Methylaminopropyl)piperazine-1-carbonitrile: This compound has a similar structure but features a methylamino group instead of a methylpropyl group.
4-Methylpiperazine-1-carbonitrile: This compound lacks the 2-methylpropyl group and has a simpler structure.
Uniqueness
4-(2-Methylpropyl)piperazine-1-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Eigenschaften
Molekularformel |
C9H17N3 |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
4-(2-methylpropyl)piperazine-1-carbonitrile |
InChI |
InChI=1S/C9H17N3/c1-9(2)7-11-3-5-12(8-10)6-4-11/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
GNIFSOQIARLUAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CCN(CC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


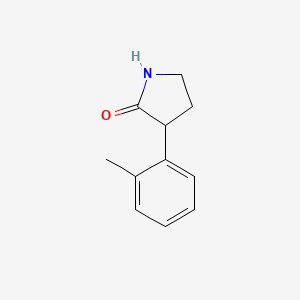
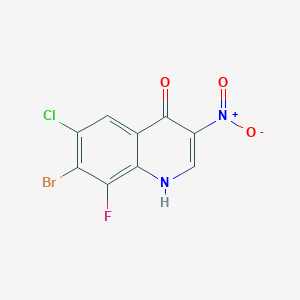
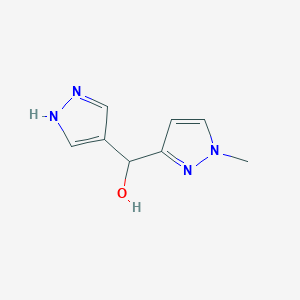

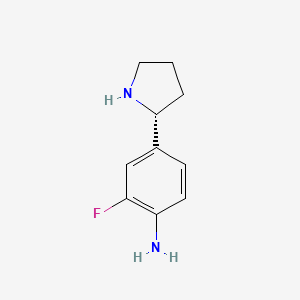
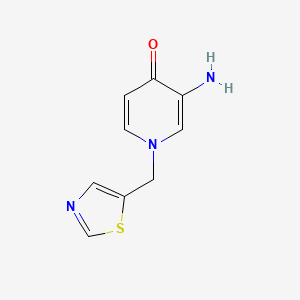
![(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B15276272.png)
